molecular formula C47H88NO19P3 B12065553 azane;[1-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

azane;[1-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

Cat. No.: B12065553
M. Wt: 1064.1 g/mol
InChI Key: MDNBPTGUKOPWCG-YRFPRATISA-N
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Description

The compound “azane;[1-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11,14E)-icosa-5,8,11,14-tetraenoate” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, phosphonooxy, and tetraenoate groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, esterification, and phosphorylation reactions. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the synthetic route for scalability. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.

    Reduction: Reduction of double bonds in the tetraenoate moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions at the phosphonooxy or hydroxyl groups.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction may produce saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, the compound could serve as a probe for studying cellular processes or as a potential therapeutic agent due to its bioactive functional groups.

Medicine

In medicine, the compound may have applications in drug development, particularly if it exhibits pharmacological activity against specific molecular targets.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may inhibit or activate enzymes, bind to receptors, or modulate signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other phosphonooxy-containing molecules, hydroxylated cyclohexyl derivatives, and tetraenoate esters.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to other similar molecules.

Properties

Molecular Formula

C47H88NO19P3

Molecular Weight

1064.1 g/mol

IUPAC Name

azane;[1-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C47H85O19P3.H3N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)63-39(37-61-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-62-69(59,60)66-45-42(50)43(51)46(64-67(53,54)55)47(44(45)52)65-68(56,57)58;/h11,13,17,19,22,24,28,30,39,42-47,50-52H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,59,60)(H2,53,54,55)(H2,56,57,58);1H3/b13-11+,19-17+,24-22+,30-28+;

InChI Key

MDNBPTGUKOPWCG-YRFPRATISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC.N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.N

Origin of Product

United States

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